2-Chloro-N-thiobenzoyl-acetamide 2-Chloro-N-thiobenzoyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1208081-70-2
VCID: VC2840413
InChI: InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
SMILES: C1=CC=C(C=C1)C(=S)NC(=O)CCl
Molecular Formula: C9H8ClNOS
Molecular Weight: 213.68 g/mol

2-Chloro-N-thiobenzoyl-acetamide

CAS No.: 1208081-70-2

Cat. No.: VC2840413

Molecular Formula: C9H8ClNOS

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-thiobenzoyl-acetamide - 1208081-70-2

Specification

CAS No. 1208081-70-2
Molecular Formula C9H8ClNOS
Molecular Weight 213.68 g/mol
IUPAC Name N-(benzenecarbonothioyl)-2-chloroacetamide
Standard InChI InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
Standard InChI Key SPCAGMQWBZZQAY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=S)NC(=O)CCl
Canonical SMILES C1=CC=C(C=C1)C(=S)NC(=O)CCl

Introduction

2-Chloro-N-thiobenzoyl-acetamide is a chemical compound belonging to the class of acetamides, characterized by the presence of a chloro group and a thiobenzoyl moiety. Its systematic name reflects its structure, which includes a chloro substituent on the nitrogen atom and a thiobenzoyl group attached to the acetamide backbone. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis of 2-Chloro-N-thiobenzoyl-acetamide

The synthesis of 2-Chloro-N-thiobenzoyl-acetamide typically involves a nucleophilic substitution reaction of thiobenzoyl chloride with an appropriate acetamide derivative. The general procedure can be summarized as follows:

  • Starting Materials: Thiobenzoyl chloride and an acetamide derivative.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled conditions to facilitate the nucleophilic substitution.

  • Characterization: The synthesized compound is characterized using various spectroscopic techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Reactivity Profile:

Reaction TypeDescription
Nucleophilic SubstitutionFacilitated by the chloro group's electron-withdrawing effect.
Electrophilic AdditionPossible due to the presence of electron-rich centers in the molecule.

Biological Activities and Potential Applications

Preliminary studies indicate that derivatives of similar structures exhibit significant analgesic activity, suggesting potential analgesic effects for 2-Chloro-N-thiobenzoyl-acetamide. The compound's mechanism of action may involve interactions with biological targets such as enzymes or receptors.

Potential Applications:

  • Medicinal Chemistry: Due to its potential biological activities, particularly analgesic effects.

  • Pharmaceutical Research: As a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential.

Future Research Directions:

  • Pharmacological Evaluation: In-depth studies to assess its analgesic and other potential biological activities.

  • Synthetic Optimization: Improving synthesis methods to enhance yield and purity.

  • Derivative Synthesis: Exploring derivatives with modified functional groups to enhance biological activity.

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